![molecular formula C13H16BrNO4S B13373940 Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)
Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate is an organic compound with a complex structure that includes a bromophenyl group, a sulfonyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate typically involves multiple steps. One common method includes the reaction of 3-bromobenzenesulfonyl chloride with piperidine-3-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to scale up the production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Oxidation Reactions: Products include sulfone derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives may be studied for their biological activity, including potential anti-inflammatory or anticancer properties.
Mécanisme D'action
The mechanism of action of Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the piperidine ring can enhance binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxylate
- Methyl 1-[(3-chlorophenyl)sulfonyl]-3-piperidinecarboxylate
- Methyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate
Uniqueness
Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate is unique due to the specific positioning of the bromine atom on the phenyl ring and the sulfonyl group on the piperidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H16BrNO4S |
|---|---|
Poids moléculaire |
362.24 g/mol |
Nom IUPAC |
methyl 1-(3-bromophenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO4S/c1-19-13(16)10-4-3-7-15(9-10)20(17,18)12-6-2-5-11(14)8-12/h2,5-6,8,10H,3-4,7,9H2,1H3 |
Clé InChI |
QFVXLYSFDYBKTI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


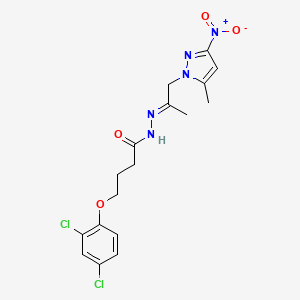
![N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B13373869.png)
![3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B13373873.png)
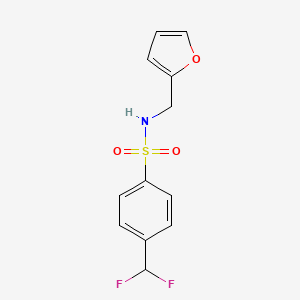
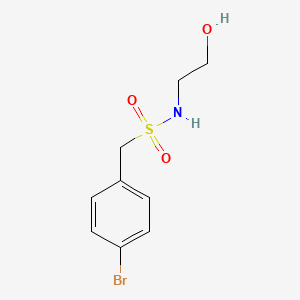
![1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13373901.png)
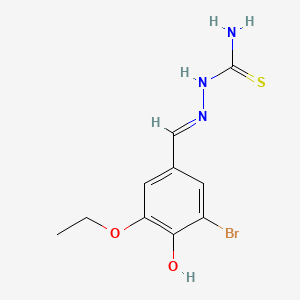
![2-[4,6-Bis(4-methoxyphenyl)pyridin-2-yl]phenol](/img/structure/B13373903.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373906.png)
![3-(1-Azepanylmethyl)-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373921.png)
![ethyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373929.png)
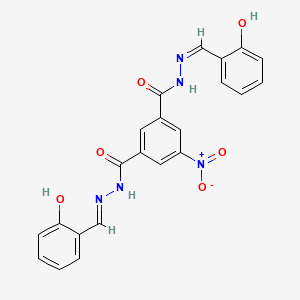
![Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13373948.png)
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
